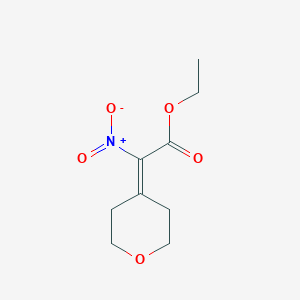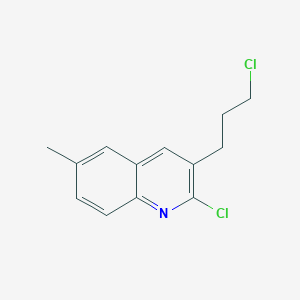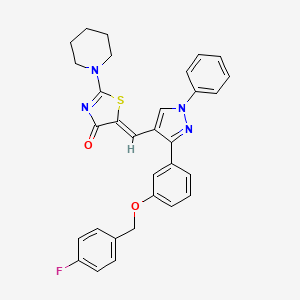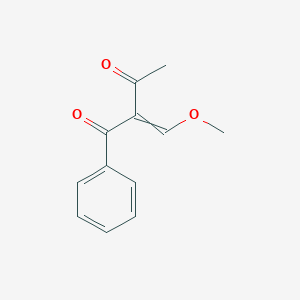![molecular formula C22H30N2O2 B12628827 1-{[4-(Benzyloxy)phenyl]methyl}-4-(3-methoxypropyl)piperazine CAS No. 918480-12-3](/img/structure/B12628827.png)
1-{[4-(Benzyloxy)phenyl]methyl}-4-(3-methoxypropyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[4-(Benzyloxy)phenyl]methyl}-4-(3-methoxypropyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a benzyloxyphenyl group and a methoxypropyl group attached to a piperazine ring
Vorbereitungsmethoden
The synthesis of 1-{[4-(Benzyloxy)phenyl]methyl}-4-(3-methoxypropyl)piperazine typically involves several steps:
Synthetic Routes: The preparation begins with the synthesis of the benzyloxyphenyl intermediate, which is then reacted with a piperazine derivative. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.
Reaction Conditions: The reactions are usually carried out under controlled temperatures, ranging from room temperature to reflux conditions, depending on the specific steps involved.
Industrial Production Methods: Industrial production may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Analyse Chemischer Reaktionen
1-{[4-(Benzyloxy)phenyl]methyl}-4-(3-methoxypropyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or methoxy groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve moderate temperatures and inert atmospheres.
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-{[4-(Benzyloxy)phenyl]methyl}-4-(3-methoxypropyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-{[4-(Benzyloxy)phenyl]methyl}-4-(3-methoxypropyl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes. The exact pathways depend on the specific biological context and the target cells or tissues.
Vergleich Mit ähnlichen Verbindungen
1-{[4-(Benzyloxy)phenyl]methyl}-4-(3-methoxypropyl)piperazine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-{4-(Benzyloxy)phenylmethyl}piperazine and 1-{[4-(Benzyloxy)phenyl]methyl}piperazine dihydrochloride share structural similarities.
Uniqueness: The presence of the methoxypropyl group in this compound distinguishes it from other derivatives, potentially leading to unique biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
918480-12-3 |
|---|---|
Molekularformel |
C22H30N2O2 |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
1-(3-methoxypropyl)-4-[(4-phenylmethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C22H30N2O2/c1-25-17-5-12-23-13-15-24(16-14-23)18-20-8-10-22(11-9-20)26-19-21-6-3-2-4-7-21/h2-4,6-11H,5,12-19H2,1H3 |
InChI-Schlüssel |
UXEUWLMIMBGZPW-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCN1CCN(CC1)CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Imidazolidinecarboxamide, N-[4-[(6,7-dimethoxy-4-quinolinyl)oxy]-3-fluorophenyl]-2-oxo-3-phenyl-](/img/structure/B12628749.png)
![Methanone, (4-bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl)-](/img/structure/B12628752.png)




![2-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzonitrile](/img/structure/B12628789.png)
![1-[(2,6-Dichlorophenyl)methyl]-5-fluoro-1H-indazole-3-carboxylic acid](/img/structure/B12628793.png)
![1-{Phenyl[4-(1H-pyrazol-4-yl)phenyl]methyl}piperazine](/img/structure/B12628794.png)
![13-[(2-Chlorophenyl)methyl]-7-morpholin-4-yl-10-thia-8,13,14,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),14-pentaen-12-one](/img/structure/B12628798.png)
![N-[2-(4-Hydroxyphenyl)ethyl]-3-(methylsulfanyl)propanamide](/img/structure/B12628799.png)


